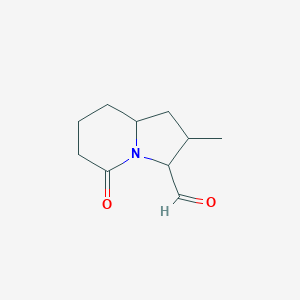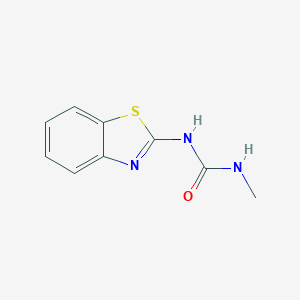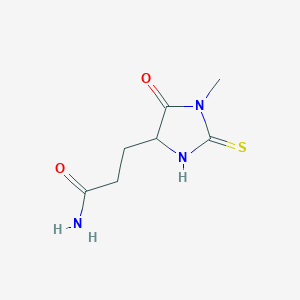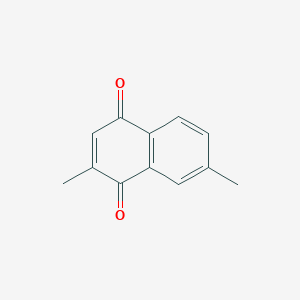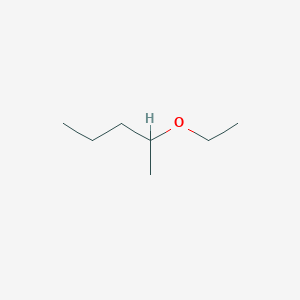
2-Etoxipentano
Descripción general
Descripción
2-Ethoxypentane is an organic compound with the molecular formula C7H16O. It is also known by other names such as sec-Amyl ethyl ether, Pentane, 2-ethoxy-, Ethyl 1-methylbutyl ether, and Ethyl 2-pentyl ether . This compound is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are generally known for their relatively low reactivity compared to other organic compounds.
Aplicaciones Científicas De Investigación
2-Ethoxypentane has limited but specific applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Occasionally used in studies involving lipid membranes due to its ether structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxypentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For 2-Ethoxypentane, the reaction would typically involve the ethoxide ion (C2H5O-) reacting with 2-bromopentane (C5H11Br) under basic conditions. The reaction proceeds as follows:
C2H5O-+C5H11Br→C7H16O+Br-
Industrial Production Methods
Industrial production of 2-Ethoxypentane may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxypentane, like other ethers, is relatively inert but can undergo certain reactions under specific conditions:
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is not common for 2-Ethoxypentane due to its structure.
Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), resulting in the formation of alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although ethers are generally resistant to oxidation.
Cleavage: Hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions can cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides (if any).
Cleavage: Formation of ethanol (C2H5OH) and 2-bromopentane (C5H11Br) or 2-iodopentane (C5H11I).
Mecanismo De Acción
The mechanism of action for 2-Ethoxypentane is primarily related to its role as a solvent or intermediate in chemical reactions. It does not have a specific biological target or pathway, as it is not typically used in medicinal chemistry or pharmacology.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ether (C4H10O): A common laboratory solvent with a similar ether structure but shorter carbon chain.
2-Methoxypentane (C6H14O): Another ether with a similar structure but with a methoxy group instead of an ethoxy group.
2-Butoxypentane (C9H20O): An ether with a longer carbon chain.
Uniqueness
2-Ethoxypentane is unique due to its specific carbon chain length and ethoxy group, which confer distinct physical and chemical properties compared to other ethers. Its relatively low reactivity and specific boiling point make it suitable for certain applications where other ethers may not be as effective.
Propiedades
IUPAC Name |
2-ethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPOLRDQWCGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883753 | |
| Record name | Pentane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-89-6 | |
| Record name | 2-Ethoxypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



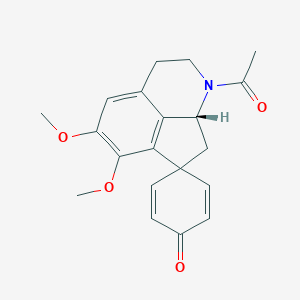
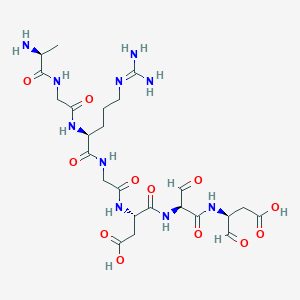
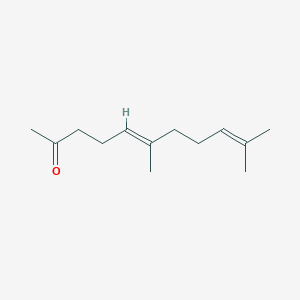
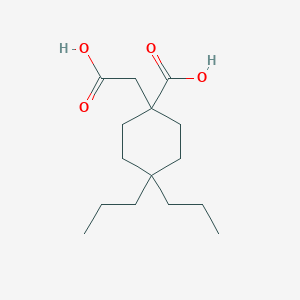
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
